Methyl 6-amino-4-indolecarboxylate chemical properties
Methyl 6-amino-4-indolecarboxylate chemical properties
An In-depth Technical Guide to Methyl 6-amino-4-indolecarboxylate
Abstract
Methyl 6-amino-4-indolecarboxylate is a strategically important heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group and an ester functionality on the indole scaffold, makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, a plausible synthetic pathway, and its reactivity. Furthermore, it explores the compound's application as a key intermediate in the development of contemporary therapeutics, particularly in the domain of oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable indole derivative.
Chemical Identity and Physicochemical Properties
Methyl 6-amino-4-indolecarboxylate is a solid organic compound at room temperature.[1] Its core structure consists of a bicyclic indole ring system, substituted at the 4-position with a methyl carboxylate group and at the 6-position with an amino group. This arrangement of functional groups provides distinct sites for chemical modification.
Table 1: Physicochemical and Predicted Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 103956-00-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| IUPAC Name | methyl 6-amino-1H-indole-4-carboxylate | [1] |
| Synonyms | 6-Amino-4-indolecarboxylic acid methyl ester | [2] |
| Physical State | Solid | [1] |
| Boiling Point | 429.8 ± 25.0 °C (Predicted) | [2] |
| Density | 1.339 g/cm³ (Predicted) | [2] |
| Flash Point | 213.7 ± 23.2 °C (Predicted) | [2] |
| Refractive Index | 1.694 (Predicted) | [2] |
| Canonical SMILES | COC(=O)C1=CC(N)=CC2=C1C=CN2 |[1] |
Caption: Chemical Structure of Methyl 6-amino-4-indolecarboxylate.
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the -NH₂ protons of the amino group, and the methyl protons of the ester. The protons on the benzene portion of the ring system (positions 5 and 7) will show coupling to each other. The protons on the pyrrole ring (positions 2 and 3) will also have characteristic chemical shifts. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The amino group protons will appear as a singlet, and the methyl ester protons will be a sharp singlet around 3.8-3.9 ppm.
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¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will have a characteristic shift in the 165-175 ppm region. The aromatic carbons will appear in the 100-140 ppm range, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for both the indole nitrogen and the primary amine (typically in the 3200-3500 cm⁻¹ region). A strong C=O stretching band for the ester will be prominent around 1700-1720 cm⁻¹. C-N and C-O stretching bands will also be present in the fingerprint region.
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Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 190. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₀H₁₀N₂O₂.
The presence of both electron-donating (amino) and electron-withdrawing (methyl carboxylate) groups on the benzene ring influences the electronic transitions (¹Lₐ and ¹Lₑ) of the indole chromophore, which can be studied using UV-Vis and fluorescence spectroscopy.[4][5]
Synthesis and Purification
A direct, published synthesis for Methyl 6-amino-4-indolecarboxylate is not prominently available. However, a robust and logical synthetic route can be designed based on established indole synthesis methodologies, such as those involving the construction of substituted nitroindoles followed by reduction.[6][7] A plausible pathway would start from a suitably substituted benzene derivative, construct the indole ring, and then perform functional group interconversions.
A common and effective strategy for introducing an amino group at the C6 position is through the chemical reduction of a 6-nitroindole precursor.
Caption: Proposed workflow for the synthesis of Methyl 6-amino-4-indolecarboxylate.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 6-nitro-1H-indole-4-carboxylate
This step would likely involve a multi-step sequence starting from a commercially available nitrotoluene derivative, followed by the introduction of the carboxylate and subsequent cyclization to form the indole ring. Methods like the Bartoli or Fischer indole synthesis could be adapted.
Step 2: Reduction of Methyl 6-nitro-1H-indole-4-carboxylate to Methyl 6-amino-4-indolecarboxylate
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-nitro-1H-indole-4-carboxylate (1.0 eq) and ethanol (or ethyl acetate) as the solvent.
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Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5.0 eq) to the suspension. Slowly add concentrated hydrochloric acid (HCl) while stirring. The choice of SnCl₂/HCl is a classic and reliable method for the reduction of aromatic nitro groups. Alternatively, catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst) offers a cleaner, though often more technically demanding, route.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This step is crucial to deprotonate the amine and precipitate the tin salts.
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Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate. The organic layers contain the desired product.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 6-amino-4-indolecarboxylate.
Chemical Reactivity and Derivatization
The reactivity of Methyl 6-amino-4-indolecarboxylate is dominated by the nucleophilic character of the 6-amino group and the electrophilic sites on the indole ring.[8]
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Reactions at the Amino Group: The primary amine is a potent nucleophile and can readily undergo a variety of transformations, including:
-
Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains.[9]
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: N-alkylation to form secondary or tertiary amines, although selectivity can be challenging.
-
Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).
-
-
Reactions at the Indole Ring: The indole ring itself is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is generally the most reactive site for electrophiles. However, the directing effects of the existing substituents will influence the regioselectivity of further reactions.
Caption: Key reaction pathways for Methyl 6-amino-4-indolecarboxylate.
Applications in Medicinal Chemistry and Drug Discovery
The substituted indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10] The 6-aminoindole moiety, in particular, serves as a versatile anchor point for building molecules designed to interact with specific biological targets.[8]
-
Scaffold for Kinase Inhibitors: The indole core is frequently used in the design of kinase inhibitors for cancer therapy. For instance, derivatives of Methyl 6-amino-4-indolecarboxylate can be elaborated into potent inhibitors of targets like ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, which is crucial for DNA damage response in cancer cells.[11]
-
Hsp90 Inhibitors: Novel classes of Heat Shock Protein 90 (Hsp90) inhibitors have been developed using indole-based scaffolds. Hsp90 is a chaperone protein that is essential for the stability and function of many proteins required for tumor cell growth. Compounds derived from aminoindoles have shown potent and selective inhibition of Hsp90.[12]
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General Drug Discovery: The ability to easily modify the amino group allows for the creation of large libraries of compounds for high-throughput screening. This makes Methyl 6-amino-4-indolecarboxylate a valuable starting material for identifying new hits and leads in drug discovery campaigns targeting a wide range of diseases.[12]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Methyl 6-amino-4-indolecarboxylate is not widely available, standard laboratory precautions should be observed when handling this and related chemical compounds. Based on data for structurally similar compounds like methyl 6-fluoro-1H-indole-4-carboxylate, potential hazards may include being harmful if swallowed and the possibility of causing an allergic skin reaction.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as potent, selective inhibitors of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
